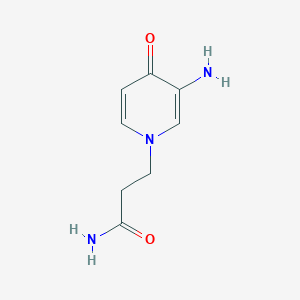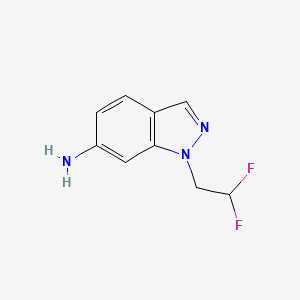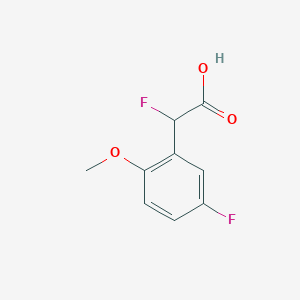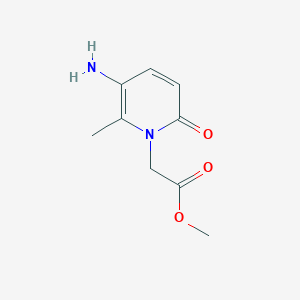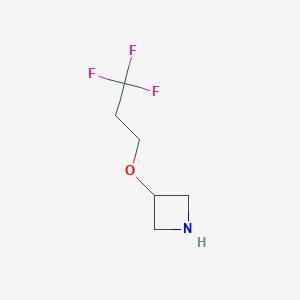
3-(3,3,3-Trifluoropropoxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3,3-Trifluoropropoxy)azetidine is a four-membered nitrogen-containing heterocyclic compound. Azetidines, in general, are known for their strained ring structure, which makes them highly reactive and valuable in various chemical reactions. The trifluoropropoxy group attached to the azetidine ring enhances its chemical properties, making it a compound of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,3-Trifluoropropoxy)azetidine can be achieved through several methods. One common approach involves the alkylation of azetidine with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may also be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3,3-Trifluoropropoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoropropoxy group can be replaced by other nucleophiles under suitable conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azetidines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(3,3,3-Trifluoropropoxy)azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(3,3,3-Trifluoropropoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of its target. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: The parent compound, lacking the trifluoropropoxy group, is less reactive and has different chemical properties.
3-(3,3,3-Trifluoropropoxy)pyrrolidine: A five-membered ring analogue with similar functional groups but different reactivity and stability.
3-(3,3,3-Trifluoropropoxy)piperidine: A six-membered ring analogue with distinct chemical behavior and applications .
Uniqueness
3-(3,3,3-Trifluoropropoxy)azetidine stands out due to its unique combination of a strained four-membered ring and a trifluoropropoxy group. This combination imparts high reactivity and specificity, making it valuable in various chemical and biological applications .
Propriétés
Formule moléculaire |
C6H10F3NO |
|---|---|
Poids moléculaire |
169.14 g/mol |
Nom IUPAC |
3-(3,3,3-trifluoropropoxy)azetidine |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)1-2-11-5-3-10-4-5/h5,10H,1-4H2 |
Clé InChI |
NCOKETRYXYIQFG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OCCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



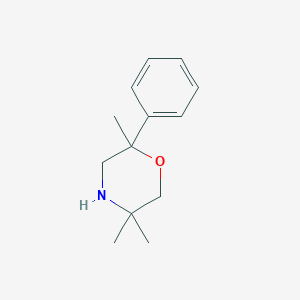
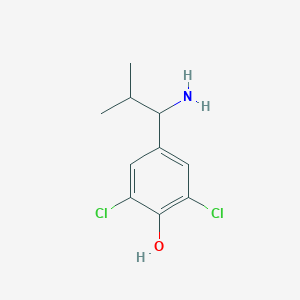
![3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol](/img/structure/B13068893.png)
![2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068897.png)
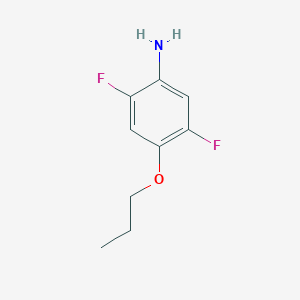
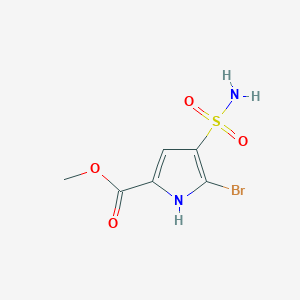
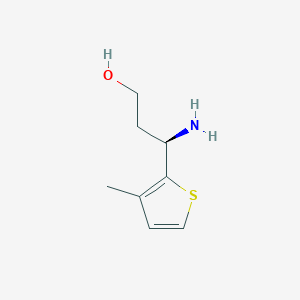

![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068936.png)
